4-(3-Carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid
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Overview
Description
4-(3-Carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a carbamoyl and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-methoxybenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated to form the carbamoyl group.
Chlorination: The phenyl ring is chlorinated to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: 4-(3-Carbamoyl-4-carboxyphenyl)-3-methoxybenzoic acid.
Reduction: 4-(3-Aminophenyl)-3-methoxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(3-Carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid
- 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol
- 3-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid
Uniqueness
4-(3-Carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid is unique due to the presence of both a carbamoyl and a methoxy group on the benzoic acid core. This combination of functional groups can result in unique chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3-carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-21-13-7-9(15(19)20)2-4-10(13)8-3-5-12(16)11(6-8)14(17)18/h2-7H,1H3,(H2,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVBZBPWLXISDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691593 |
Source
|
Record name | 3'-Carbamoyl-4'-chloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-98-8 |
Source
|
Record name | 3'-Carbamoyl-4'-chloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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